molecular formula C9H13NO3S B1425797 [2-(Methoxymethyl)phenyl]methanesulfonamide CAS No. 1463608-44-7

[2-(Methoxymethyl)phenyl]methanesulfonamide

Cat. No. B1425797
M. Wt: 215.27 g/mol
InChI Key: ZNLFCAGGFBIXKL-UHFFFAOYSA-N
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Description

“[2-(Methoxymethyl)phenyl]methanesulfonamide” is a chemical compound with the CAS Number: 1463608-44-7 . It has a molecular weight of 215.27 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is [2-(methoxymethyl)phenyl]methanesulfonamide . The InChI Code is 1S/C9H13NO3S/c1-13-6-8-4-2-3-5-9(8)7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12) .


Physical And Chemical Properties Analysis

“[2-(Methoxymethyl)phenyl]methanesulfonamide” is a powder that is stored at room temperature .

Scientific Research Applications

Selective Hydrolysis of Methanesulfonate Esters

Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate. This study highlighted the compound's application in selective removal processes during synthetic reactions, demonstrating its utility in improving reaction outcomes through pH manipulation to remove unwanted esters without affecting the desired product (L. Chan, B. Cox, R. Sinclair, 2008).

Synthesis and Characterization of Derivatives

Durgadas, Mukkanti, and Pal (2012) reported on the synthesis of N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, demonstrating the compound's relevance in the development of new chemical entities. The research focused on its synthesis via Sonogashira cross-coupling, showcasing its potential in creating complex molecules for further applications in chemistry and materials science (Shylaprasad Durgadas, K. Mukkanti, Sarbani Pal, 2012).

Structural Study of Derivatives

Dey et al. (2015) conducted a structural study on nimesulidetriazole derivatives, including analysis of N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide. This work involved X-ray powder diffraction to elucidate the crystal structure, emphasizing the influence of substituents on supramolecular assembly and interactions. The findings contribute to a better understanding of molecular architecture and its implications for material properties and drug design (Tanusri Dey et al., 2015).

Synthesis and Characterization of Self-Assemblies

Shankar et al. (2011) explored the synthesis and characterization of diethyltin-based three-dimensional self-assemblies derived from sulfonate-phosphonate ligands, including diethyltin(methoxy)methanesulfonate. This research highlights its application in constructing supramolecular assemblies, contributing to the development of new materials with potential applications in catalysis, drug delivery, and nanotechnology (R. Shankar et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[2-(methoxymethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-6-8-4-2-3-5-9(8)7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLFCAGGFBIXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=C1CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methoxymethyl)phenyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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